
Terazosin-md
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terazosin is a selective α1-adrenoceptor antagonist primarily used to treat benign prostatic hyperplasia (BPH) and hypertension . Its pharmacological action involves relaxing smooth muscle in the prostate and bladder neck, improving urine flow. Structurally, Terazosin hydrochloride (C₁₉H₂₅N₅O₄·HCl) consists of a quinazoline core linked to a piperazine ring and a tetrahydrofuran-2-ylmethanol group .
Terazosin is marketed under trade names such as Hytrin and is available in tablet formulations (e.g., 1 mg, 2 mg, 5 mg) . Its pharmacokinetics include high oral bioavailability (~90%) and a half-life of ~12 hours, enabling once-daily dosing . Regulatory documents highlight its therapeutic equivalence to other α1-antagonists, with key impurities and related compounds cataloged (e.g., Terazosin EP Impurity C, CAS 60547-97-9) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine with hydrochloric acid. The process involves the use of various reagents and solvents, including acetonitrile, water, sodium citrate dihydrate, and citric acid .
Industrial Production Methods: The industrial production of Terazosin hydrochloride involves high-performance liquid chromatography (HPLC) for the separation and estimation of the compound in pharmaceutical dosage forms. The method uses an Inertsil ODS-C18 column with a mobile phase consisting of water, acetonitrile, and triethylamine, adjusted to pH 6.4 with orthophosphoric acid .
Chemical Reactions Analysis
Types of Reactions: Terazosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving Terazosin include acetonitrile, water, sodium citrate dihydrate, citric acid, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major product formed from the reactions involving Terazosin is Terazosin hydrochloride, which is used in pharmaceutical formulations to treat BPH and hypertension .
Scientific Research Applications
Treatment of Benign Prostatic Hyperplasia
Overview
Terazosin is widely recognized for its efficacy in alleviating symptoms associated with BPH. It works by relaxing smooth muscle in the prostate and bladder neck, which improves urinary flow.
Clinical Efficacy
A review of multiple clinical studies has demonstrated significant improvements in urinary symptoms and flow rates among patients treated with terazosin. For instance, one study reported a cumulative improvement in total symptom scores of 54% and a 50% increase in peak urinary flow rates (P < 0.001) after treatment with doses titrated up to 10 mg .
Table 1: Summary of Clinical Outcomes for BPH Patients Treated with Terazosin
Study Reference | Sample Size | Mean Dose (mg) | Improvement in Total Symptom Score (%) | Improvement in Peak Flow Rate (%) |
---|---|---|---|---|
163 | 10 | 54 | 50 | |
175 | Variable | Significant (exact %) not stated | Significant (exact %) not stated |
Management of Hypertension
Mechanism of Action
As an alpha-1 blocker, terazosin lowers blood pressure by inhibiting the action of catecholamines on vascular smooth muscle, leading to vasodilation .
Clinical Findings
In patients with mild hypertension, terazosin has been shown to effectively reduce blood pressure while also improving lower urinary tract symptoms (LUTS) associated with BPH. In a study involving 60 patients, significant reductions in both systolic and diastolic blood pressure were observed after 12 weeks of treatment .
Table 2: Blood Pressure Changes in Mild Hypertension Patients Treated with Terazosin
Study Reference | Sample Size | Duration (weeks) | Initial BP (mmHg) | Final BP (mmHg) |
---|---|---|---|---|
60 | 12 | Systolic: 145 | Systolic: 130 | |
Diastolic: 90 | Diastolic: 80 |
Neuroprotective Effects
Recent research suggests that terazosin may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. A study indicated that terazosin could activate phosphoglycerate kinase 1, enhancing ATP levels and mitochondrial biogenesis, which could slow the progression of Parkinson's disease .
Case Study Insights
Data from over 150,000 patients treated for BPH who were also monitored for Parkinson's disease revealed that those taking terazosin exhibited less severe symptoms and a slower progression rate compared to those on alternative medications .
Combination Therapies
Terazosin has also been explored as part of combination therapies for enhancing treatment outcomes in elderly patients with prostatic hyperplasia. A recent study showed that combining terazosin with interventional embolization significantly reduced prostate volume and improved quality of life metrics compared to embolization alone .
Table 3: Comparison of Treatment Outcomes Between Combination Therapy and Control Group
Treatment Group | Prostate Volume Reduction (%) | Quality of Life Score Improvement |
---|---|---|
Interventional Embolization + Terazosin (Study Group) | Significant (exact % not stated) | Higher SF-36 score (78.20 vs. 72.67) |
Interventional Embolization (Control Group) | Moderate | Lower SF-36 score |
Mechanism of Action
Terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are abundant in the prostate, prostatic capsule, and bladder neck. This blockade results in the relaxation of smooth muscles in these areas, reducing bladder outlet obstruction and lowering blood pressure . The inhibition of alpha-1 adrenergic receptors also leads to improved urinary flow and reduced symptoms of BPH .
Comparison with Similar Compounds
Comparison with Similar Compounds
Terazosin belongs to the quinazoline-derived α1-antagonist class. Below is a detailed comparison with structural analogs and functionally similar compounds:
Structural and Pharmacological Comparison
Key Findings :
- Mechanistic Divergence: Terazosin and Doxazosin induce apoptosis in prostate cancer cells via α1-adrenoceptor-independent pathways, while Tamsulosin (a sulfonamide derivative) lacks this activity .
- Structural Determinants : The tetrahydrofuran side chain in Terazosin may enhance tissue penetration compared to Prazosin. The absence of this moiety in Terazosin EP Impurity C likely reduces bioavailability .
Pharmacokinetic Profile
Parameter | Terazosin | Doxazosin | Tamsulosin |
---|---|---|---|
Bioavailability | ~90% | ~65% | ~100% (controlled-release) |
Protein Binding | 90-94% | 98% | 94% |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/2D6) |
Excretion | Renal (40%), fecal (60%) | Renal (10%), fecal (65%) | Renal (76%) |
Notes: Terazosin’s fecal excretion predominates due to extensive hepatic metabolism, whereas Tamsulosin’s renal clearance supports its use in patients with hepatic impairment .
Biological Activity
Terazosin is a selective alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Recent research has expanded its potential applications, particularly concerning its biological activity related to metabolic processes and neuroprotection. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of Terazosin-md, highlighting its mechanisms, efficacy in clinical settings, and potential therapeutic benefits.
Terazosin functions by blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This action results in decreased blood pressure and improved urinary flow. Additionally, it has been shown to enhance the expression of transforming growth factor beta-1 (TGF-beta1), which plays a role in apoptosis induction in prostate cells .
Effects on Cellular Metabolism
Recent studies have indicated that Terazosin significantly stimulates phosphoglycerate kinase 1 (Pgk1), enhancing glycolysis and ATP production. In cellular models subjected to oxidative stress, Terazosin treatment restored ATP levels and lactate dehydrogenase (LDH) activity, demonstrating its protective effects against cell damage .
Table 1: Effects of Terazosin on Cellular Metabolism
Parameter | Control Group | Terazosin Treatment (100 nM) | p-value |
---|---|---|---|
ATP Content (μmol/g protein) | 19.25 ± 6.01 | 42.87 ± 6.97 | <0.05 |
LDH Activity (U/L) | 158.14 ± 40.90 | 286.51 ± 17.00 | <0.01 |
Benign Prostatic Hyperplasia (BPH)
Terazosin has been extensively studied for its efficacy in managing BPH symptoms. A multicenter study demonstrated significant improvements in International Prostate Symptom Score (IPSS), quality of life (QOL), and urinary flow rates after treatment with Terazosin over a period of 12 months .
Table 2: Clinical Outcomes in BPH Patients Treated with Terazosin
Outcome Measure | Baseline (Mean ± SD) | After Treatment (Mean ± SD) | p-value |
---|---|---|---|
IPSS | 19.8 ± 7.2 | 12.7 ± 6.3 | <0.001 |
Peak Flow Rate (ml/s) | 11.5 ± 4.4 | 14.7 ± 5.5 | <0.001 |
Quality of Life Score | - | Improved significantly | <0.001 |
Neuroprotective Effects
Emerging research suggests that Terazosin may also have neuroprotective properties, particularly in conditions like Parkinson's disease (PD). A pilot study indicated that Terazosin could enhance brain ATP levels, potentially mitigating energy metabolism impairments associated with neurodegenerative diseases .
Case Study: Neuroprotective Potential in Parkinson's Disease
In a randomized controlled trial involving participants with PD, those treated with Terazosin exhibited increased ATP levels compared to the placebo group, suggesting a beneficial effect on brain energy metabolism .
Q & A
Basic Research Questions
Q. How should I design a reproducible preclinical study to evaluate Terazosin-md's pharmacological effects?
- Methodological Answer : Structure experiments to include control groups, dose-response curves, and standardized administration protocols. Document all parameters (e.g., dosage, administration route, animal model specifics) to enable replication. Use validated assays (e.g., ELISA for biomarker quantification) and adhere to guidelines for reporting pharmacological data (e.g., ATC code alignment for comparability ). Include raw data in supplementary materials to support transparency .
Q. What are best practices for conducting a literature review on this compound's mechanisms of action?
- Methodological Answer : Use academic databases like Web of Science, PubMed, and BIOSIS Citation Index, filtering for terms such as "α1-adrenergic receptor antagonism" or "phosphodiesterase inhibition" combined with "Terazosin." Apply KeyWords Plus® and MeSH terms to refine searches . Critically evaluate primary sources for experimental rigor (e.g., sample size, statistical methods) and prioritize studies with independent validation .
权威学术论文检索方式,大学生必备!01:33
Q. How should I present pharmacokinetic data for this compound in a manuscript?
- Methodological Answer : Use tables to summarize parameters (e.g., Cmax, t½, AUC) and figures to illustrate concentration-time curves. Follow journal-specific formatting (e.g., Roman numerals for tables, self-explanatory titles) . Highlight outliers and justify exclusion criteria. Cross-reference supplementary files for raw chromatograms or dose-normalization calculations .
Advanced Research Questions
Q. How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform meta-analyses to identify confounders (e.g., bioavailability differences, model organism limitations). Use sensitivity analysis to assess the impact of variables like protein binding or metabolic enzyme activity . Validate in vitro findings using ex vivo tissue assays or physiologically based pharmacokinetic (PBPK) modeling .
Q. What statistical methods are appropriate for analyzing dose-dependent adverse effects in this compound clinical trials?
- Methodological Answer : Apply mixed-effects models to account for inter-patient variability and longitudinal data. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., hypotension incidence). For rare adverse events, employ Bayesian hierarchical models to estimate posterior probabilities . Report confidence intervals and p-values with adjustments for multiple comparisons .
Q. How can I integrate multi-omics data to elucidate this compound's off-target effects?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Apply machine learning (e.g., random forests) to identify signature biomarkers. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibition in relevant cell lines .
Q. What ethical considerations are critical when designing a this compound trial involving human subjects?
- Methodological Answer : Adhere to Declaration of Helsinki principles for informed consent and risk minimization. Clearly define inclusion/exclusion criteria (e.g., comorbidities, concurrent medications) to reduce bias . Establish a Data Safety Monitoring Board (DSMB) to review adverse events and ensure trial termination thresholds are predefined .
Q. How should I address variability in this compound's bioavailability across demographic subgroups?
- Methodological Answer : Stratify pharmacokinetic analyses by age, sex, and genetic polymorphisms (e.g., CYP3A4/5 variants). Use population pharmacokinetic (PopPK) modeling to quantify covariate effects. Validate findings with bootstrap resampling or external cohorts .
Q. Data Management and Reporting
Q. What tools are recommended for curating and sharing this compound research data?
- Methodological Answer : Use FAIR-compliant repositories (e.g., Zenodo, Figshare) for raw datasets. Include metadata templates detailing experimental conditions, assay protocols, and software versions . For computational studies, share code via GitHub or CodeOcean with DOI integration .
Q. How can I ensure my this compound study complies with journal reproducibility standards?
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |
InChI Key |
ZOUTUYYZIMGRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.